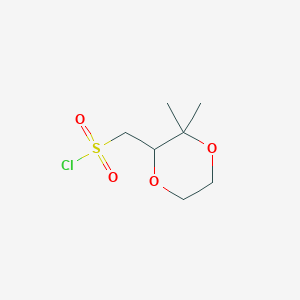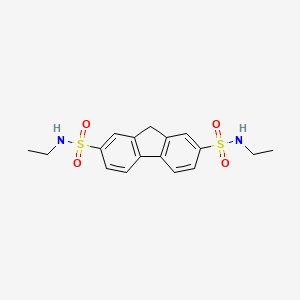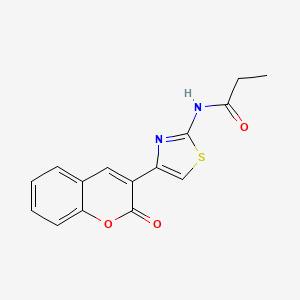![molecular formula C23H18F3N3O2 B2934850 N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide CAS No. 1009922-28-4](/img/structure/B2934850.png)
N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a pyridine ring (a six-membered ring with one nitrogen atom), and a trifluoromethyl group (a carbon atom linked to three fluorine atoms) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving tryptamine, a compound containing an indole group. For example, N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide was prepared by reacting tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Aplicaciones Científicas De Investigación
Synthesis and Antiallergic Properties
Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are structurally related to the compound , has led to the development of novel antiallergic agents. A specific study reported the synthesis of a series of these compounds, aiming to improve antiallergic potency by varying indole substituents and the length of the alkanoic chain. One compound exhibited significant potency in the ovalbumin-induced histamine release assay, showcasing the therapeutic potential of such structures in allergy treatment (Menciu et al., 1999).
Antimicrobial Activity
Another study focused on the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, exploring their antimicrobial activities. The incorporation of pyridine rings into these structures and subsequent evaluation against various microbes highlighted the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Trifluoromethyl Heterocycles Synthesis
The versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a range of trifluoromethyl heterocycles was demonstrated in a study by Honey et al. (2012). This research shows the potential for creating diverse trifluoromethyl-containing compounds, which are often sought after for their pharmaceutical properties, through efficient synthetic routes (Honey et al., 2012).
Schiff Base Formation and Potential Anticonvulsant Agents
A series of novel Schiff bases derived from 3-aminomethyl pyridine were synthesized and evaluated for their anticonvulsant activity. This research indicates the potential use of pyridine derivatives in developing new treatments for seizures, with several compounds showing promising results in preclinical models (Pandey & Srivastava, 2011).
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O2/c24-23(25,26)17-7-10-21(29-14-17)31-18-8-5-15(6-9-18)22(30)27-12-11-16-13-28-20-4-2-1-3-19(16)20/h1-10,13-14,28H,11-12H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJDWBYGVMIAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

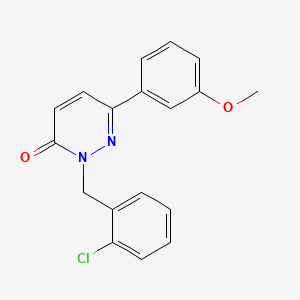
![6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2934768.png)
![[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2934770.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2934771.png)
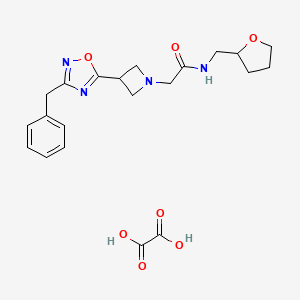
![(2Z)-2-[(4-oxochromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2934776.png)
![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2934779.png)
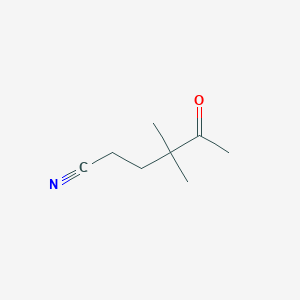
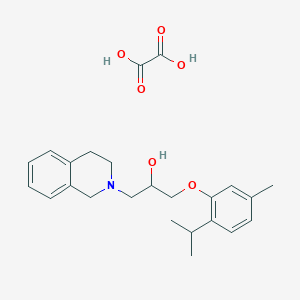
![7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2934784.png)
